2-Isobutylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

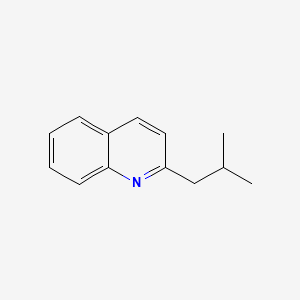

IUPAC Name |

2-(2-methylpropyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14-12/h3-8,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQVGPWFQGGIPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052622 |

Source

|

| Record name | 2-Isobutylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-19-6 |

Source

|

| Record name | 2-Isobutylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1865ZV931R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isobutylquinoline (CAS 93-19-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isobutylquinoline (CAS 93-19-6), a substituted quinoline with significant applications in the fragrance industry and potential for broader use in chemical synthesis. This document delves into the core chemical and physical properties, established synthesis methodologies, spectroscopic characterization, safety and toxicological profile, and current applications of this compound. By synthesizing technical data with practical insights, this guide serves as a valuable resource for researchers and professionals in drug development and other scientific disciplines who are interested in the quinoline scaffold.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Quinoline and its derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] This has led to the development of numerous pharmaceuticals containing the quinoline core.[2]

This compound, also known as 2-(2-methylpropyl)quinoline, is a specific derivative that has found a primary niche in the fragrance industry for its unique olfactory profile.[3][4] Its intense, earthy, and leathery notes make it a valuable component in chypre, leather, and woody compositions.[3][5] Beyond its use in perfumery, its potential as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications is an area of growing interest.[6] This guide aims to provide a detailed technical understanding of this compound to facilitate its exploration in diverse research and development contexts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93-19-6 | [5][6] |

| Molecular Formula | C₁₃H₁₅N | [4][6] |

| Molecular Weight | 185.27 g/mol | [4][6] |

| Appearance | Colorless to pale yellow clear liquid | [3][5] |

| Odor Profile | Intense, earthy, rooty, nutty, with facets of oakmoss and vetiver; also described as ambery, woody, and tobacco-like.[3][5] | [3][5] |

| Boiling Point | 277.00 to 278.00 °C @ 760.00 mm Hg | [5] |

| Flash Point | 111.11 °C (232.00 °F) TCC | [5] |

| Vapor Pressure | 0.001300 mmHg @ 20.00 °C | [5] |

| Solubility | Soluble in alcohol; sparingly soluble in water (225 mg/L @ 20 °C) | [5] |

| logP (o/w) | ~3.80 - 4.0 | [4][6] |

Synthesis of this compound: The Doebner-von Miller Reaction

The synthesis of quinolines can be achieved through several named reactions, with the Skraup and Doebner-von Miller reactions being the most prominent. For the preparation of 2-alkyl-substituted quinolines like this compound, the Doebner-von Miller reaction is particularly relevant. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

The causality behind this choice of reaction lies in its ability to directly introduce an alkyl group at the 2-position of the quinoline ring. The α,β-unsaturated carbonyl compound is the key determinant of the substitution pattern.

General Mechanism of the Doebner-von Miller Reaction

The Doebner-von Miller reaction is believed to proceed through a series of steps involving Michael addition, cyclization, dehydration, and oxidation.

Caption: Generalized workflow for the Doebner-von Miller synthesis of quinolines.

Hypothetical Protocol for this compound Synthesis

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and a suitable acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid).

-

Reagent Addition: Slowly add 5-methyl-1-hexen-3-one to the stirred aniline-acid mixture. An oxidizing agent, such as nitrobenzene, may also be included. The reaction is often exothermic and may require cooling to control the rate.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validating System: The purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, MS) and compared with reference data. The boiling point and refractive index can also serve as indicators of purity.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of 7.0-8.5 ppm. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and the four carbons of the isobutyl group. The chemical shifts of the aromatic carbons will be in the downfield region, while the aliphatic carbons will appear in the upfield region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 185, corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the isobutyl group or parts of it, leading to characteristic fragment ions. The NIST WebBook provides mass spectral data for 2-(2-methylpropyl)-quinoline.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the quinoline ring.

Safety and Toxicology

A fragrance ingredient safety assessment has been conducted for this compound.[6]

-

Genotoxicity: Target data indicate that this compound is not genotoxic.[6]

-

Dermal and Photo Toxicity: Based on data from the read-across analog quinoline (CAS 91-22-5), there are no safety concerns for skin sensitization under current use levels. It is also not considered photoirritating or photoallergenic.[6]

-

Acute Toxicity: The oral LD50 in rats is reported to be 1020 mg/kg.[5]

-

Handling Precautions: It is classified as an irritant to the eyes, respiratory system, and skin.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Applications and Future Perspectives

Fragrance Industry

The primary and well-established application of this compound is in the fragrance industry.[3][4] Its powerful and long-lasting odor profile makes it a key component in creating leather, chypre, and woody scents, particularly in masculine colognes.[3][4]

Potential in Drug Development and Agrochemicals

The quinoline scaffold is a cornerstone in the development of numerous therapeutic agents.[1][2] While specific biological activities of this compound are not extensively documented in the public domain, its structure suggests potential as a starting material or intermediate for the synthesis of more complex, biologically active molecules. The isobutyl group could be further functionalized to introduce different pharmacophores. The general biological activities of quinoline derivatives, such as antimicrobial and anticancer properties, warrant further investigation into the specific potential of this compound and its derivatives.

Caption: Current and potential applications of this compound.

Analytical Methods

The analysis of this compound is essential for quality control and research purposes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. A non-polar or medium-polarity column would be suitable for its separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a buffer) can be used for the analysis of this compound. UV detection at a wavelength corresponding to its absorbance maximum would be appropriate.

Conclusion

This compound is a fascinating molecule with a well-established role in the fragrance industry and untapped potential in other areas of chemical and pharmaceutical research. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the available scientific literature. While detailed experimental protocols and specific biological activity data for this particular compound are not extensively published, the foundational knowledge of quinoline chemistry provides a strong basis for its further exploration. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a deeper investigation into the chemistry and biological activity of this compound and its derivatives is a promising avenue for future research.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7130, this compound" PubChem, [Link].

-

The Good Scents Company. "isobutyl quinoline pyralone (Givaudan)" The Good Scents Company, [Link].

-

The Good Scents Company. "2-isobutyl quinoline" The Good Scents Company, [Link].

-

Givaudan. "Isobutyl Quinoline-2" Givaudan, [Link].

-

MySkinRecipes. "2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace)" MySkinRecipes, [Link].

-

The Good Scents Company. "isobutyl quinoline" The Good Scents Company, [Link].

-

ScenTree. "Isobutyl quinoline (CAS N° 68198-80-1)" ScenTree, [Link].

-

TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati" TSI Journals, [Link].

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link].

-

Wikipedia. "Skraup reaction" Wikipedia, [Link].

- Google Patents.

-

National Center for Biotechnology Information. "Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome" PMC, [Link].

-

ResearchGate. "Antiviral and Antimicrobial Profiles of Selected Isoquinoline Alkaloids from Fumaria and Corydalis Species" ResearchGate, [Link].

-

ResearchGate. "FTIR spectrum for isobutylene at an instrumental resolution of 0.5 cm..." ResearchGate, [Link].

-

NIST. "Quinoline, 2-(2-methylpropyl)-" NIST WebBook, [Link].

-

Doc Brown's Chemistry. "The Carbon-13 13C NMR spectrum of 2-iodobutane" Doc Brown's Chemistry, [Link].

-

Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline" Pharmaguideline, [Link].

-

MassBank. "Quinoline" MassBank, [Link].

-

UNCW Institutional Repository. "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives" UNCW, [Link].

-

"CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction" Unknown Source, [Link].

-

"Preparation and Properties of Quinoline" Unknown Source, [Link].

-

directpcw. "QUINOLEINE ISOBUTYL 2 - GIV." directpcw, [Link].

-

National Center for Biotechnology Information. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry" PMC, [Link].

Sources

- 1. WO2011160254A1 - Organic compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. fraterworks.com [fraterworks.com]

- 4. Isobutyl Quinoline-2 | Givaudan [givaudan.com]

- 5. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]

- 6. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinoline, 2-(2-methylpropyl)- [webbook.nist.gov]

Spectroscopic Characterization of 2-Isobutylquinoline: A Technical Guide for Researchers

Introduction: The Analytical Imperative for 2-Isobutylquinoline

This compound, with the IUPAC name 2-(2-methylpropyl)quinoline, is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₅N.[1][2] As a substituted quinoline, it belongs to a class of compounds that are foundational scaffolds in numerous pharmaceuticals, agrochemicals, and, notably in this case, fragrance materials.[3] Its distinct, powerful leathery and woody scent profile has made it a valuable ingredient in perfumery.[4]

For researchers in drug development, synthetic chemistry, and quality control, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose. This guide presents a multi-faceted analytical approach, combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide a comprehensive characterization of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is the cornerstone of molecular weight determination and provides invaluable structural information through the analysis of fragmentation patterns. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method, offering both separation from volatile impurities and high-resolution mass analysis.

Experimental Protocol: GC-MS Analysis

This protocol is designed to achieve robust separation and clear ionization for this compound.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a standard GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is recommended for good peak shape.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a 20:1 split ratio.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program ensures the elution of the analyte while separating it from potential contaminants.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for comparison with established spectral libraries like NIST.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-300 m/z to ensure capture of the molecular ion and key fragments.

-

GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis of this compound.

Data Presentation and Interpretation

The EI mass spectrum of this compound provides clear evidence for its molecular structure. The key is to identify the molecular ion (M⁺•) and correlate the major fragment ions to logical bond cleavages.[5]

Table 1: Key Mass Spectrometry Data for this compound

| m/z (Charge/Mass Ratio) | Proposed Fragment Ion | Structural Origin |

| 185 | [C₁₃H₁₅N]⁺• (M⁺•) | Molecular Ion |

| 170 | [M - CH₃]⁺ | Loss of a methyl group from the isobutyl side chain |

| 143 | [M - C₃H₆]⁺ or [M - 42]⁺ | McLafferty rearrangement (loss of propene) |

| 142 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 128 | [Quinoline]⁺• | Cleavage of the entire isobutyl side chain |

Source: Data compiled from NIST and PubChem databases.[1][5]

Interpretation:

-

Molecular Ion (m/z 185): The peak at m/z 185 corresponds to the molecular weight of this compound (185.26 g/mol ), confirming its elemental composition.[1] The presence of a nitrogen atom means the nominal molecular weight is an odd number, consistent with the Nitrogen Rule.

-

Base Peak (m/z 143): The most abundant peak (base peak) at m/z 143 is highly characteristic. It results from a McLafferty rearrangement , a classic fragmentation mechanism for molecules containing a carbonyl group or, in this case, an aromatic heterocycle, and a sufficiently long alkyl chain. A hydrogen atom from the γ-carbon of the isobutyl group is transferred to the quinoline nitrogen, leading to the cleavage of the Cα-Cβ bond and the elimination of a neutral propene molecule (CH₃-CH=CH₂). This fragmentation is a strong indicator of a propyl or larger alkyl chain attached to the ring.

-

Other Key Fragments: The peak at m/z 170 arises from the loss of a methyl radical (•CH₃), a common fragmentation for branched chains. The peak at m/z 142 corresponds to the loss of an isopropyl radical (•CH(CH₃)₂), resulting from the cleavage of the bond between the methylene group and the ring. The presence of a peak at m/z 128, corresponding to the quinoline cation radical, confirms the core heterocyclic structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides critical information about the vibrational modes of functional groups. For this compound, IR spectroscopy allows for the simultaneous confirmation of the aromatic quinoline system and the aliphatic isobutyl substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the preferred method for liquid samples as it requires minimal sample preparation.

-

Sample Preparation: Place one drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement by wiping it with a solvent like isopropanol.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Parameters: Co-add 16 or 32 scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is sufficient for routine identification.

-

Expected IR Data and Interpretation

The IR spectrum can be logically divided into the aromatic and aliphatic regions. The assignments below are based on characteristic group frequencies for substituted quinolines and alkyl groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Unit |

| 3100-3000 | C-H Stretch | Aromatic C-H (Quinoline ring) |

| 2955-2870 | C-H Stretch | Aliphatic C-H (Isobutyl group: CH₃, CH₂, CH) |

| ~1600, ~1570, ~1500 | C=C and C=N Stretch | Aromatic ring stretching (Quinoline core) |

| ~1465 | C-H Bend | Aliphatic CH₂ and CH₃ bending |

| ~1385, ~1365 | C-H Bend | Characteristic doublet for gem-dimethyl group (-CH(CH₃)₂) |

| 850-750 | C-H Bend | Out-of-plane bending for substituted benzene ring |

Interpretation:

-

Aromatic Region (>3000 cm⁻¹, 1600-1500 cm⁻¹): The presence of multiple weak-to-medium bands just above 3000 cm⁻¹ confirms the C-H bonds of the aromatic quinoline system. The sharp bands around 1600-1500 cm⁻¹ are characteristic of the C=C and C=N skeletal vibrations within the fused aromatic rings.

-

Aliphatic Region (3000-2850 cm⁻¹, 1465-1365 cm⁻¹): Strong, sharp absorption bands just below 3000 cm⁻¹ are definitive proof of the saturated C-H bonds in the isobutyl side chain. The band near 1465 cm⁻¹ is due to standard methylene and methyl bending. Critically, the presence of a distinct doublet (two bands of similar intensity) around 1385 cm⁻¹ and 1365 cm⁻¹ is a hallmark of a gem-dimethyl group, which is present in the isobutyl substituent. This doublet provides strong evidence for the specific isomeric nature of the butyl chain.

-

Fingerprint Region (<1000 cm⁻¹): The complex pattern of bands in this region, particularly the strong C-H out-of-plane bending bands, is unique to the substitution pattern on the quinoline ring and serves as a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete elucidation of molecular structure in solution. ¹H (proton) and ¹³C (carbon-13) NMR provide atom-by-atom information on the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.[6]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Angle: 90°.

-

Spectral Width: -1 to 10 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 scans for a standard spectrum.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled (to produce singlets for all carbons).

-

Spectral Width: 0 to 180 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Structural Analysis via NMR Signals

Caption: Correlation between the chemical structure of this compound and its expected NMR signals.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum should show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the isobutyl group.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3, H-4, H-5, H-6, H-7, H-8 | 8.2 - 7.2 | Multiplets (m) | 6H total | J ≈ 7-9 Hz |

| H-1' (CH₂) | ~2.9 | Doublet (d) | 2H | J ≈ 7 Hz |

| H-2' (CH) | ~2.2 | Nonet or Multiplet (m) | 1H | J ≈ 7 Hz |

| H-3' (2 x CH₃) | ~0.9 | Doublet (d) | 6H | J ≈ 7 Hz |

Interpretation:

-

Aromatic Region (δ 8.2 - 7.2 ppm): The six protons on the quinoline ring will appear as a series of complex multiplets in this downfield region. The protons adjacent to the nitrogen (H-8) and on the pyridine ring (H-3, H-4) are expected to be the most downfield due to the electron-withdrawing effect of the heteroatom.

-

Aliphatic Region (δ 3.0 - 0.9 ppm):

-

The methylene protons (H-1') adjacent to the aromatic ring are expected around δ 2.9 ppm. They will appear as a doublet, being split by the single methine proton (H-2').

-

The methine proton (H-2') should appear as a complex multiplet (a nonet if all coupling constants are equal) around δ 2.2 ppm, as it is split by the two methylene protons and the six methyl protons.

-

The two equivalent methyl groups (H-3') will give a strong signal, integrating to 6 protons, around δ 0.9 ppm. This signal will be a clean doublet, split by the single methine proton. This 6H doublet is a definitive signature of the isobutyl group.

-

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum should display 10 distinct signals: 9 for the quinoline core (as C4a and C8a are distinct) and 3 for the isobutyl side chain (as the two methyl carbons are equivalent).

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-4, C-5, C-6, C-7, C-8 | ~136 - 125 |

| C-3 | ~121 |

| C-4a, C-8a (Quaternary) | ~148, ~128 |

| C-1' (CH₂) | ~48 |

| C-2' (CH) | ~31 |

| C-3' (2 x CH₃) | ~22 |

Interpretation:

-

Aromatic Region (δ 163 - 121 ppm): The ten carbons of the quinoline system will resonate in this region. The carbon directly attached to the nitrogen, C-2 , is expected to be the most downfield (~163 ppm) due to the strong deshielding effect of the nitrogen atom. The quaternary carbons (C-4a, C-8a) will typically have lower intensity peaks.

-

Aliphatic Region (δ 48 - 22 ppm): The three unique carbons of the isobutyl group will appear in the upfield region. The methylene carbon (C-1') will be the most downfield of the three (~48 ppm) due to its proximity to the aromatic ring. The methine (C-2') and methyl (C-3') carbons will appear further upfield at approximately 31 and 22 ppm, respectively.

Conclusion

The unambiguous structural characterization of this compound is reliably achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. GC-MS confirms the molecular weight (m/z 185) and provides definitive evidence of the isobutyl chain via its characteristic McLafferty rearrangement (base peak m/z 143). FTIR confirms the presence of both the aromatic quinoline core and the aliphatic side chain, with the gem-dimethyl doublet (~1385/1365 cm⁻¹) being particularly diagnostic. While awaiting experimental verification, the predicted ¹H and ¹³C NMR spectra offer a detailed blueprint of the atomic connectivity, with the 6H doublet in the ¹H spectrum and the three distinct upfield signals in the ¹³C spectrum serving as conclusive signatures of the 2-isobutyl substituent. This comprehensive spectroscopic guide provides researchers with a robust framework for the identification, purity assessment, and quality control of this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7130, this compound. PubChem. Retrieved January 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl quinoline. The Good Scents Company. Retrieved January 20, 2026, from [Link]

-

Perflavory. (n.d.). 2-isobutyl quinoline, 93-19-6. Perflavory. Retrieved January 20, 2026, from [Link]

-

ScenTree. (n.d.). Isobutyl quinoline (CAS N° 68198-80-1). ScenTree. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Quinoline, 2-(2-methylpropyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

FlavScents. (n.d.). 2-isobutyl quinoline. FlavScents. Retrieved January 20, 2026, from [Link]

-

Givaudan. (n.d.). Isobutyl Quinoline-2. Givaudan. Retrieved January 20, 2026, from [Link]

-

Directpcw. (2020). QUINOLEINE ISOBUTYL 2 - GIV.. PCW France. [Link]

-

NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. Retrieved January 20, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Quinoline, 2-(2-methylpropyl)- (CAS 93-19-6). Cheméo. Retrieved January 20, 2026, from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved January 20, 2026, from [Link]

-

Givaudan. (n.d.). Isobutyl Quinoline-2. Givaudan. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fraterworks.com [fraterworks.com]

- 4. Isobutyl Quinoline-2 | Givaudan [givaudan.com]

- 5. Quinoline, 2-(2-methylpropyl)- [webbook.nist.gov]

- 6. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Synthesis of 2-Isobutylquinoline via the Doebner-von Miller Reaction

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmacologically active agents and functional materials.[1] Among its many derivatives, 2-isobutylquinoline presents a valuable synthetic target. While the classic Skraup reaction is a fundamental method for producing the parent quinoline ring, it is not suitable for generating substituents on the heterocyclic ring.[2] This in-depth guide provides a comprehensive, field-proven methodology for the synthesis of this compound, leveraging the Doebner-von Miller reaction—a powerful modification of the Skraup synthesis.[1][3] Tailored for researchers and drug development professionals, this document elucidates the underlying reaction mechanism, presents a detailed and validated experimental protocol, and offers expert insights into process optimization and troubleshooting.

Mechanistic Foundations: From Skraup to Doebner-von Miller

The synthesis of quinolines has been a subject of extensive study for over a century, with several named reactions developed for its construction.[4] The archetypal method is the Skraup synthesis, discovered by Zdenko Hans Skraup in 1880.[4][5]

The Classic Skraup Synthesis

The traditional Skraup reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[5][6] The mechanism proceeds through three core stages:

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[4][7]

-

Michael Addition & Cyclization: The aromatic amine undergoes a conjugate (Michael) addition to acrolein. The acidic environment then catalyzes an electrophilic cyclization onto the aromatic ring, followed by dehydration to yield a 1,2-dihydroquinoline intermediate.[7][8]

-

Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product. The oxidizing agent, such as nitrobenzene, is reduced in the process.[6][8]

While robust for creating the core quinoline structure, this method's reliance on glycerol-derived acrolein limits its utility to the synthesis of unsubstituted quinolines.[2]

The Doebner-von Miller Modification: Accessing 2-Substituted Quinolines

To achieve substitution on the quinoline core, particularly at the 2- and 4-positions, the Doebner-von Miller reaction is the method of choice.[1] This reaction is a critical variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used in place of glycerol.[1][3] This provides direct control over the substitution pattern of the final product.

For the synthesis of this compound, the required α,β-unsaturated aldehyde is 5-methylhex-2-enal. This can be conveniently generated in situ through an acid-catalyzed self-condensation of isovaleraldehyde (3-methylbutanal). The reaction with aniline then proceeds through a pathway analogous to the Skraup synthesis to yield the desired this compound.

A Validated Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification. Adherence to these steps, particularly regarding temperature control and reagent stoichiometry, is critical for success.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich | Freshly distilled if discolored. |

| Isovaleraldehyde (3-Methylbutanal) | Synthesis Grade, ≥98% | Alfa Aesar | Store under nitrogen; can oxidize. |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | Highly corrosive. Handle with extreme care.[7] |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For neutralization. Prepare solution carefully (exothermic). |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Acros Organics | For drying the organic phase. |

| 2L Round-bottom flask | - | - | With ports for mechanical stirrer, condenser, and addition funnel. |

| Reflux Condenser | - | - | |

| Mechanical Stirrer | - | - | Essential for managing the potentially viscous mixture. |

| Heating Mantle | - | - | With temperature controller. |

Step-by-Step Synthesis Procedure

Safety First: This reaction is exothermic and involves corrosive acids. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]

-

Reaction Setup: Assemble a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Initial Charge: To the flask, add aniline (93.1 g, 1.0 mol) and concentrated hydrochloric acid (200 mL). Begin stirring to ensure the formation of the aniline hydrochloride salt.

-

Aldehyde Addition: Slowly add isovaleraldehyde (172.3 g, 2.0 mol) to the stirred mixture via the dropping funnel over a period of 60-90 minutes. Control the addition rate to maintain the internal temperature below 40°C. An initial exothermic reaction may be observed.

-

Heating and Reflux: After the addition is complete, gently heat the mixture using a heating mantle to a gentle reflux (approx. 95-100°C). Maintain this temperature for 4-6 hours. The reaction mixture will darken significantly.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) eluent system. Spot the reaction mixture against the aniline starting material.

-

Cooling and Neutralization: Once the reaction is complete (or after 6 hours), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing 1L of ice. With vigorous stirring, neutralize the acidic solution by the slow addition of 50% (w/v) sodium hydroxide solution until the pH is strongly alkaline (pH > 10). This step is highly exothermic and must be performed with caution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 200 mL). Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a dark oil.

-

Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 115-120°C at 15 mmHg. This yields pure this compound. The expected yield is typically in the range of 60-70%.

Causality, Optimization, and Troubleshooting

Understanding the causality behind each experimental choice is paramount for robust and reproducible synthesis.

Rationale for Experimental Choices

-

Acid Catalyst: Concentrated HCl or H₂SO₄ is crucial. It protonates the aldehyde, activating it for nucleophilic attack, and catalyzes both the in situ formation of the α,β-unsaturated aldehyde and the subsequent electrophilic cyclization onto the electron-rich aniline ring.[7][9]

-

Stoichiometry: A 2:1 molar ratio of aldehyde to aniline is used because two molecules of the aldehyde must first condense to form the α,β-unsaturated intermediate before reacting with one molecule of aniline.

-

Temperature Control: The initial addition of the aldehyde is performed at a controlled, lower temperature to manage the initial exotherm and prevent unwanted polymerization of the aldehyde, a common side reaction that reduces yield.[1][10] The subsequent reflux provides the necessary thermal energy to drive the cyclization and dehydration steps to completion.

-

Oxidizing Agent: In this specific protocol, the oxidant is atmospheric oxygen or a Schiff base intermediate acting as a hydrogen acceptor.[11] For more difficult substrates or to improve reaction times, a mild oxidizing agent like nitrobenzene or arsenic acid could be included, though this complicates the work-up.[5][6]

Process Optimization and Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reflux time and monitor via TLC until the starting aniline is consumed. |

| Aldehyde polymerization.[1] | Ensure slow, controlled addition of the aldehyde at a low temperature. Consider using a biphasic reaction medium (e.g., water/toluene) to sequester the aldehyde in the organic phase, reducing self-condensation.[1][10] | |

| Difficult/Messy Neutralization | Rapid addition of a strong base to concentrated acid. | Perform the neutralization slowly in an ice bath with efficient stirring. Diluting the reaction mixture in ice water before neutralization is a critical step to manage the exotherm. |

| Product Purity Issues | Incomplete separation from starting materials or side products. | Ensure the final pH after neutralization is strongly basic to keep unreacted aniline in the aqueous phase. For purification, meticulous vacuum distillation is key. If isomers form, column chromatography may be necessary.[10] |

Conclusion

The Doebner-von Miller reaction stands as a versatile and powerful tool for the synthesis of 2-substituted quinolines. By substituting the glycerol of the classic Skraup synthesis with an appropriate α,β-unsaturated carbonyl precursor, this method provides direct access to valuable derivatives like this compound. This guide provides a robust and well-vetted protocol, grounded in a deep understanding of the reaction mechanism and its critical parameters. By appreciating the causality behind each step, researchers can not only successfully replicate this synthesis but also intelligently troubleshoot and adapt the methodology for other substituted quinoline targets, accelerating discovery in drug development and materials science.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (2023). Skraup reaction. Wikipedia. Retrieved January 20, 2026, from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 20, 2026, from [Link]

-

Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved January 20, 2026, from [Link]

-

NROChemistry. (n.d.). Skraup Reaction. NROChemistry. Retrieved January 20, 2026, from [Link]

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99. Retrieved January 20, 2026, from [Link]

-

DeLaMare, M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Retrieved January 20, 2026, from [Link]

-

Jia, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis - Skraup. Retrieved January 20, 2026, from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved January 20, 2026, from [Link]

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. iipseries.org [iipseries.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Skraup Reaction | NROChemistry [nrochemistry.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of 2-Isobutylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylquinoline, a substituted quinoline derivative, is a molecule of significant interest across various scientific disciplines, notably in fragrance chemistry and as a potential scaffold in medicinal chemistry. Its distinct organoleptic properties, characterized by earthy, rooty, and leathery notes, have cemented its use in perfumery.[1] Beyond its sensory characteristics, a thorough understanding of its fundamental physical properties is paramount for its application in research and development, particularly in areas requiring precise control over experimental conditions such as reaction kinetics, formulation development, and toxicological assessments.

This technical guide provides an in-depth analysis of two key physical properties of this compound (CAS No. 93-19-6): its boiling point and density.[2][3][4][5][6][7][8] We will explore the experimentally determined values for these properties, the methodologies for their measurement, and the underlying molecular principles that dictate these characteristics.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure. This compound possesses a bicyclic aromatic quinoline core with an isobutyl substituent at the second position. This structure gives rise to its characteristic physical parameters.

Table 1: Summary of Physical Properties for this compound

| Physical Property | Value | Conditions |

| Boiling Point | 277.00 to 278.00 °C | @ 760.00 mm Hg |

| 277.3 °C | @ 760 mmHg | |

| Density | 1.012 g/cm³ | Not Specified |

| 0.994 - 0.998 g/cm³ | @ 20°C | |

| Molecular Formula | C₁₃H₁₅N | |

| Molecular Weight | 185.26 g/mol |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point is a critical parameter that informs purification strategies, particularly distillation, and provides insight into the volatility of a compound. For this compound, the boiling point at atmospheric pressure (760 mm Hg) is consistently reported in the range of 277-278°C.[1][9] One source specifies a precise value of 277.3°C at the same pressure.[2]

The determination of a compound's boiling point is a foundational experimental procedure in chemistry. The following outlines a standard protocol for this measurement.

Protocol for Ebulliometry

-

Apparatus Setup : A distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a collection flask, is assembled. A heating mantle is used for controlled heating.

-

Sample Preparation : A pure sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating and Equilibration : The sample is heated gradually. The temperature is monitored closely as the liquid begins to boil and its vapor phase moves into the condenser.

-

Temperature Reading : The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading on the thermometer as the condensate drips into the collection flask.

-

Pressure Correction : The ambient atmospheric pressure is recorded. If it deviates from 760 mm Hg, a nomograph is used to correct the observed boiling point to the standard pressure.

Causality Behind Experimental Choices: The use of boiling chips is crucial to prevent bumping and ensure a steady, controlled boil, which is essential for an accurate temperature reading. Gradual heating is necessary to establish a clear equilibrium between the liquid and vapor phases.

Density

Density, the mass per unit volume, is another fundamental physical property that is vital for formulation, dosage calculations, and quality control. The density of this compound is reported as approximately 1.012 g/cm³.[2] More specific measurements provide a range of 0.994 to 0.998 g/cm³ at 20°C.[6]

The density of a liquid is typically determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer

-

Pycnometer Calibration : The pycnometer, a glass flask with a precise volume, is cleaned, dried, and its empty weight is recorded. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and its weight is recorded again. The exact volume of the pycnometer is then calculated.

-

Sample Measurement : The calibrated pycnometer is emptied, cleaned, dried, and filled with this compound.

-

Weight Determination : The weight of the pycnometer filled with the sample is measured.

-

Density Calculation : The density of this compound is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Causality Behind Experimental Choices: The use of a reference substance with a well-known density allows for accurate calibration of the pycnometer's volume. Temperature control is critical as density is temperature-dependent.

Molecular Structure and Physical Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The quinoline ring system is planar and aromatic, leading to significant van der Waals interactions between molecules. The presence of the nitrogen atom introduces a dipole moment, contributing to dipole-dipole interactions. The isobutyl group, being a non-polar alkyl chain, adds to the molecule's size and surface area, further increasing the strength of the van der Waals forces. These intermolecular forces must be overcome for the substance to transition from a liquid to a gaseous state, hence the relatively high boiling point.

Caption: Relationship between molecular structure and physical properties.

References

-

The Good Scents Company. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]

-

Perflavory. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]

-

Neshiel Agrochem Private Limited. (n.d.). 2 Isobutyl Quinoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

GIV. (2020, December 23). QUINOLEINE ISOBUTYL 2. Retrieved from [Link]

-

ScenTree. (n.d.). Isobutyl quinoline (CAS N° 68198-80-1). Retrieved from [Link]

-

Perflavory. (n.d.). isobutyl quinoline, 65442-31-1. Retrieved from [Link]

-

Mulberry Chemicals Pvt. Ltd. (n.d.). 2 Isobutyl Quinoline. Retrieved from [Link]

-

Givaudan. (n.d.). Isobutyl Quinoline-2. Retrieved from [Link]

Sources

- 1. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]

- 2. This compound | 93-19-6 [chemnet.com]

- 3. neshiel.in [neshiel.in]

- 4. 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace) [myskinrecipes.com]

- 5. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. directpcw.com [directpcw.com]

- 7. 2 Isobutyl Quinoline - Cas No. 93-19-6, Density: 1.026 G/cmâ³, Purity: Â¥99%, Boiling Point: 280-282 °c | Versatile Use, Fragrance Creation at Best Price in Mumbai | Mulberry Chemicals Pvt. Ltd. [tradeindia.com]

- 8. Isobutyl Quinoline-2 | Givaudan [givaudan.com]

- 9. 2-isobutyl quinoline, 93-19-6 [perflavory.com]

An In-depth Technical Guide to the Safe Handling of 2-Isobutylquinoline

This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-isobutylquinoline, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard safety data sheet (SDS), this document synthesizes available data to offer a nuanced understanding of the compound's hazard profile, emphasizing the causality behind recommended safety measures to ensure a self-validating system of laboratory practice.

Understanding the Hazard Profile of this compound

This compound is a heterocyclic aromatic compound utilized in various chemical synthesis processes and as a fragrance ingredient.[1] Its safety profile, as presented in publicly available documentation, shows some variability, which necessitates a cautious and well-informed approach to its handling.

GHS Classification: A Tale of Discrepancy

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, reports for this compound show inconsistencies. A significant number of reports indicate that the chemical does not meet the criteria for GHS hazard classification.[2] Conversely, other sources classify it as a skin irritant (Category 2) and toxic to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 2).[3]

This discrepancy may arise from several factors, including the specific isomeric composition of the material being tested (e.g., a reaction mass of 6-sec-butylquinoline and 8-sec-butylquinoline), the presence of impurities, or different data interpretation by suppliers.[3] Given this ambiguity, the most prudent approach is to handle this compound as a potential skin irritant and an environmental hazard.

Physicochemical Properties and Their Safety Implications

A clear understanding of a chemical's physical properties is fundamental to its safe handling.

| Property | Value | Safety Implication |

| Appearance | Colorless to pale yellow liquid[4][5] | Any significant deviation in color may indicate degradation or contamination, warranting a re-evaluation of the material's purity. |

| Odor | Described as earthy, rooty, nutty, woody, and leathery[4][6] | A strong odor indicates that the substance is volatile enough to be inhaled. Handling should be performed in well-ventilated areas to minimize exposure. |

| Boiling Point | 277-278 °C @ 760 mm Hg[4][6] | The high boiling point suggests low volatility at room temperature, but heating the substance will significantly increase vapor concentration.[3] |

| Flash Point | > 93.3 °C (> 200 °F)[7][8] | Classified as a combustible liquid (Class IIIB).[8] While not highly flammable, it can ignite if exposed to an open flame or high temperatures.[7] |

| Solubility | Immiscible with water[7] | Spills on water will spread across the surface.[7] This is a critical consideration for environmental containment. |

Core Safety Protocols: A Risk-Based Approach

The following protocols are designed to mitigate the identified risks associated with this compound, ensuring the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is paramount. The principle of "as low as reasonably practicable" (ALARP) should be applied to exposure.

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent splashes.[3][9]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] A lab coat or impervious clothing should be worn to protect the body.[1][9]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be required.[3] However, if aerosols are generated, if the substance is heated, or in the event of a large spill, a full-face respirator with an appropriate organic vapor cartridge should be used.[3][9]

The following diagram illustrates the logical flow for selecting appropriate PPE when working with this compound.

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage

Proactive measures during handling and storage are critical for preventing incidents.

-

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Ground all equipment to prevent static discharge, which could be an ignition source.[7]

-

Avoid contact with skin and eyes and inhalation of vapors.[3]

-

Keep away from heat, sparks, and open flames.[7]

-

Wash hands thoroughly after handling.[3]

-

-

Storage:

Emergency Preparedness: Response and Mitigation

Despite careful planning, accidental exposures and spills can occur. A well-defined emergency plan is crucial.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][9] | To remove the individual from the source of exposure and support respiration. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for several minutes. Seek medical attention if irritation develops.[7][9] | To minimize the duration of contact and wash away the chemical, reducing the likelihood of irritation. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[7][9] | To dilute and flush out the chemical, preventing or minimizing damage to the eye. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[7][9] | Inducing vomiting can cause the chemical to enter the lungs, leading to further complications. Rinsing the mouth helps to remove residual chemical. |

Accidental Release Measures

A systematic approach to spill management is essential to protect personnel and the environment.

-

Evacuate and Secure: Immediately evacuate unnecessary personnel from the spill area. Remove all sources of ignition.[7][9]

-

Ventilate: Ensure the area is well-ventilated.[3]

-

Contain: Prevent the spill from spreading and entering drains or waterways. For large spills, use dikes made of inert material (e.g., sand, earth, vermiculite).[7]

-

Absorb: Use an inert, non-combustible absorbent material to soak up the spill.[7]

-

Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for hazardous waste disposal.[3][7] Do not return spilled material to the original container.[7]

The following flowchart outlines the decision-making process for handling a this compound spill.

Caption: Spill Response Workflow for this compound.

Toxicological and Environmental Considerations

Toxicity Summary

-

Acute Toxicity: May be harmful if swallowed.[8] The oral LD50 in rats is reported as 1020 mg/kg.[4][6] Data on acute dermal and inhalation toxicity is largely unavailable, which necessitates caution.[7]

-

Skin and Eye Irritation: May cause mild to moderate skin and eye irritation.[3][7][8]

-

Sensitization: Not expected to be a respiratory or skin sensitizer.[2][7]

-

Genotoxicity: Available data suggests that this compound is not genotoxic.[2]

-

Chronic Effects: Prolonged or repeated exposure may lead to dermatitis.[8]

Environmental Fate

This compound is classified as toxic to aquatic life with long-lasting effects by some sources.[3] Therefore, it is imperative to prevent its release into the environment.[3] All waste materials containing this chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] It should not be allowed to enter drains or waterways.[3]

Conclusion

While this compound may not be classified as a highly hazardous substance by all reporting bodies, a careful and informed approach to its handling is essential. The potential for skin irritation and environmental toxicity, coupled with incomplete toxicological data in some areas, underscores the need for stringent adherence to the safety protocols outlined in this guide. By understanding the rationale behind these precautions, researchers can foster a culture of safety and ensure the integrity of their work and the well-being of their colleagues.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

International Flavors & Fragrances. (2019). ISO BUTYL QUINOLINE - SAFETY DATA SHEET. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl quinoline. Retrieved from [Link]

-

Perflavory. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]

-

PCW France. (2020). QUINOLEINE ISOBUTYL 2 - GIV. Retrieved from [Link]

- Generic Manufacturer. (2025). Iso Butyl Quinoline - Material Safety Data Sheet (MSDS). (Please note: This is a generic reference to a typical MSDS found in search results, as a specific stable URL was not available).

Sources

- 1. 2-isobutyl Quinoline | 93-19-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. finefrag.com [finefrag.com]

- 4. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]

- 5. directpcw.com [directpcw.com]

- 6. 2-isobutyl quinoline, 93-19-6 [perflavory.com]

- 7. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. echemi.com [echemi.com]

- 10. johndwalsh.com [johndwalsh.com]

A Comprehensive Technical Guide to 2-Isobutylquinoline for Scientific Applications

This guide provides an in-depth examination of 2-isobutylquinoline (CAS No. 93-19-6), a significant aroma chemical. While primarily recognized for its potent contributions to perfumery, a thorough understanding of its physicochemical properties, synthesis, analytical characterization, and toxicological profile is essential for researchers, scientists, and professionals in drug development who may encounter this molecule. This document synthesizes current knowledge to offer a holistic and technically grounded perspective.

Molecular Profile and Olfactive Characterization

This compound, with the IUPAC name 2-(2-methylpropyl)quinoline, is a heterocyclic aromatic compound that has carved a niche in the fragrance industry for its distinctive and powerful scent profile. Its character is predominantly leathery and earthy, with complex facets that add depth and tenacity to fragrance compositions.[1][2][3]

Olfactive Description: The odor of this compound is consistently described as a powerful leather-woody scent.[1][3] It possesses a strong earthy and root-like character, reminiscent of vetiver and oakmoss.[1][2][4] This is complemented by nutty, ambery, and tobacco-like undertones.[2][5] Its unique profile distinguishes it from other quinoline isomers, providing a softer, weedy-green nuance.[1] Due to its intensity, it is often used in trace amounts to support moss, root, or patchouli notes, while larger quantities can define a novel fragrance character.[1][6]

Application in Fragrance Science: This molecule is a cornerstone for classic and modern chypre, fougère, and leather-based fragrances.[1][7] It is particularly valued in masculine colognes for its vibrant and intense character.[2][3] Its high tenacity, lasting over 180 hours on a smelling strip, also makes it an excellent fixative, enhancing the longevity of a formulation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93-19-6 | [3][8] |

| Molecular Formula | C13H15N | [3][9] |

| Molecular Weight | 185.27 g/mol | [3][10] |

| Appearance | Colorless to pale yellow liquid | [1][3][8] |

| Boiling Point | 277-278 °C at 760 mmHg | [8] |

| Flash Point | 111.11 °C (232 °F) TCC | [2][8] |

| Vapor Pressure | 0.0013 mmHg at 20 °C | [2][3][8] |

| log Kow (Octanol/Water Partition Coeff.) | 4.0 | [3] |

| Odor | Leathery, woody, earthy, rooty, nutty | [1][2][3][5] |

| Recommended Use Level | Traces up to 2.0% in fragrance concentrate | [2][3][8] |

Synthesis and Chemical Identity

The primary industrial synthesis of quinolines, including this compound, is achieved through the Skraup synthesis.[10] This method involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[10] The sulfuric acid acts as both a catalyst and a dehydrating agent.

Workflow for Skraup Synthesis of Quinolines

Caption: Generalized workflow of the Skraup synthesis for producing quinoline derivatives.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like aroma chemicals.

Standard Operating Procedure: GC-MS Analysis

This protocol outlines a typical method for the qualitative and quantitative analysis of a this compound sample.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the this compound sample.

- Dissolve the sample in 10 mL of a suitable solvent (e.g., ethanol or hexane) in a volumetric flask to create a 1 mg/mL stock solution.

- Prepare a working standard by diluting the stock solution to a concentration of approximately 100 µg/mL.

2. Instrument Configuration (Typical Parameters):

- Gas Chromatograph (GC):

- Injector: Split/Splitless, 250 °C, Split ratio 50:1.

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.

- Mass Spectrometer (MS):

- Ion Source: Electron Ionization (EI), 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

- Inject 1 µL of the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC).

- Identify the peak corresponding to this compound by its retention time.

- Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (M+) should be observed at m/z 185.

- Quantify purity by calculating the peak area percentage relative to the total area of all peaks in the chromatogram.

GC-MS Analytical Workflow Diagram

Caption: Standard workflow for the GC-MS analysis of a fragrance ingredient.

Toxicological and Safety Assessment

A robust safety assessment is paramount for any ingredient intended for consumer or research applications.

Genotoxicity: Target data have shown that this compound is not genotoxic.[9]

Systemic Toxicity: The repeated dose, reproductive, and local respiratory toxicity have been evaluated using the Threshold of Toxicological Concern (TTC) approach for a Cramer Class III material. The exposure to this compound is below the established TTC values, indicating a low risk for these endpoints under current use levels.[9]

Dermal Effects:

-

Sensitization: Data from a read-across analog, quinoline (CAS No. 91-22-5), indicate no safety concerns for skin sensitization under the current declared levels of use.[9]

-

Photo-Toxicity: Based on UV/Vis spectral data and other available information, this compound is not considered photoirritating or photoallergenic.[9]

Acute Toxicity: The oral LD50 in rats is reported as 1020 mg/kg, suggesting moderate acute toxicity via ingestion.[2]

Regulatory Standing:

-

GHS Classification: The majority of notifications to the ECHA C&L Inventory report that this compound does not meet the criteria for GHS hazard classification.[9] However, some older sources may list it as an irritant (R 36/37/38).[2][8] It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier.[11][12]

-

IFRA Standards: The International Fragrance Association (IFRA) has established standards for its use. The 49th Amendment recommended a usage level up to 2.0% in the final fragrance concentrate.[2] The 51st amendment indicates no restriction for category 4 products.[1]

Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard clinical method to assess the skin sensitization potential of a substance.

1. Panel Recruitment:

- Recruit a panel of 50-100 healthy adult volunteers with no known history of skin disease.

- Obtain informed consent from all participants.

2. Material Preparation:

- Prepare the test material (this compound) at a suitable, non-irritating concentration in a relevant vehicle (e.g., petrolatum or ethanol), determined from prior irritation screening.

3. Induction Phase (3 weeks):

- Apply an occlusive patch containing the test material to the same site on the upper back or arm of each subject.

- Patches are applied three times per week (e.g., Monday, Wednesday, Friday) for three consecutive weeks (9 applications total).

- Each patch is removed by the technician after 24 hours, and the site is graded for any reaction (e.g., erythema, edema) before the next patch is applied.

4. Rest Phase (2 weeks):

- A 2-week rest period with no patch applications follows the induction phase. This allows for the development of any delayed-type hypersensitivity.

5. Challenge Phase:

- Following the rest period, apply a challenge patch with the test material to a naive skin site (previously untreated).

- Apply a control patch with the vehicle only to an adjacent naive site.

- Remove patches after 24 hours and grade the sites for reactions at 24, 48, and 72 hours post-application.

6. Interpretation:

- A reaction at the challenge site in the absence of a reaction at the control site is indicative of sensitization. The number of subjects showing a positive reaction determines the sensitization potential.

HRIPT Workflow Diagram

Caption: The sequential phases of a Human Repeat Insult Patch Test (HRIPT).

Environmental Profile and Considerations

For modern chemical development, understanding the environmental fate of a compound is non-negotiable.

Persistence, Bioaccumulation, and Toxicity (PBT): According to IFRA Environmental Standards, this compound has been determined not to be Persistent, Bioaccumulative, or Toxic (PBT).[9]

Environmental Risk Assessment: The environmental risk is evaluated by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No Effect Concentration (PNEC). For this compound, the RQs based on its current volume of use in Europe and North America are less than 1, suggesting a low environmental risk.[9]

Biodegradability: The environmental persistence of a chemical is largely determined by its biodegradability. Standardized tests, such as those outlined by the OECD (e.g., OECD 301 for Ready Biodegradability), are used to assess the breakdown of organic matter by microorganisms.[3] While specific biodegradability data for this compound is not detailed in the provided results, its non-PBT status implies it does not persist indefinitely in the environment. Further investigation into specific environmental fate and metabolism studies, such as those guided by OECD protocols for hydrolysis (OECD 111), soil transformation (OECD 307), and phototransformation (OECD 316), would provide a complete picture.[13][14]

Conclusion and Future Directions for Research

This compound is a well-characterized aroma chemical with a distinct and valuable olfactive profile. Its synthesis is established, and its toxicological and environmental profiles have been assessed to be safe under current conditions of use. For the research and drug development community, it serves as an example of a specialized chemical with a defined application.

While its primary role is in fragrance, its quinoline core is a common scaffold in medicinal chemistry. Therefore, professionals in drug development should be aware of such molecules that may appear as intermediates, impurities, or environmental contaminants. Future research could focus on a more detailed elucidation of its metabolic pathways in mammalian systems and further characterization of its interaction with biological receptors, which could provide insights beyond its olfactive properties.

References

-

This compound | C13H15N | CID 7130. PubChem, National Institutes of Health.[Link]

-

2-isobutyl quinoline, 93-19-6. The Good Scents Company.[Link]

-

Isobutyl Quinoline-2. Givaudan.[Link]

-

2-isobutyl quinoline, 93-19-6. Perflavory.[Link]

-

2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace). MySkinRecipes.[Link]

-

Isobutyl Quinoline. PerfumersWorld.[Link]

-

Isobutyl quinoline (CAS N° 68198-80-1). ScenTree.[Link]

-

Iso Butyl Quinoline|Fragrance Ingredients. IFF.[Link]

-

Environmental Fate And Metabolism Studies. Pharmaron.[Link]

-

Environmental Fate and Metabolism. Labcorp.[Link]

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]

- 3. Isobutyl Quinoline-2 | Givaudan [givaudan.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. iff.com [iff.com]

- 6. 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace) [myskinrecipes.com]

- 7. specialchem.com [specialchem.com]

- 8. 2-isobutyl quinoline, 93-19-6 [perflavory.com]

- 9. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ScenTree - Isobutyl quinoline (CAS N° 68198-80-1) [scentree.co]

- 11. 2-isobutyl Quinoline | 93-19-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 13. pharmaron.com [pharmaron.com]

- 14. labcorp.com [labcorp.com]

The Synthetic Versatility and Functional Diversity of 2-Alkylquinolines: A Technical Guide